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Compound of Interest |

Compound Name: Tris(2-methylpropyl)gallane
CAS No.: 17150-84-4
Cat. No.: B099540
. J

Executive Summary

Triisobutylgallium (TIBGa,

) is a specialized organometallic precursor utilized in Metal-Organic Chemical Vapor Deposition
(MOCVD) for the growth of Gallium-based IlI-V semiconductors (e.g., GaN, GaAs, GaSh).
Unlike the industry-standard Trimethylgallium (TMGa), TIBGa exhibits significantly lower vapor
pressure and lower thermal stability.

This guide addresses the critical challenge of flux stabilization. Due to its low volatility (

Torr at 20°C), TIBGa requires precise thermal management to generate sufficient mass
transport without triggering pre-reaction or condensation. This protocol establishes a derived
vapor pressure equation, optimal bubbler temperature zones, and a self-validating mass flow
control strategy.

Physicochemical Properties & Thermodynamics|[1]

[2][3][4][5][6]

To control the mass flow of TIBGa, one must first model its phase behavior. Unlike TMGa,
reliable vapor pressure data for TIBGa is sparse in general literature. Based on field data points
of 0.1 Torr at 20°C and 5.25 Torr at 73°C [1, 2], we have derived the following Clausius-
Clapeyron approximation for process engineering:
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Derived Vapor Pressure Equation

o Enthalpy of Vaporization (

):
(Calculated).

» Implication: TIBGa flux is highly sensitive to temperature changes. A deviation of just 1°C at
a 40°C setpoint results in a ~12% change in precursor flux, necessitating PID temperature
control with accuracy better than

Thermal Stability Limits

o Decomposition Onset:

[3].[1]

o Safety Margin: Bubbler temperatures must never exceed 80°C to prevent autocatalytic
decomposition within the vessel, which can lead to metallic gallium pooling and inconsistent
dosing.

Experimental Protocol: Bubbler Setup &

Temperature Control
System Design Architecture

The delivery system requires a "Thermal Gradient" design. The bubbler is the coolest point in
the precursor train, with all downstream lines heated incrementally higher to prevent re-
condensation.

Zone 1: Vapor Generation Zone 2: Transport (Heated)

TIBGa Bubbler
(Liquid Source)
Temp: T_b

MOCVD Reactor

Purified H2/N2 Input Flow Mass Flow Controller

(Source) (Carrier Gas)
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Figure 1: Schematic of the TIBGa delivery system illustrating the critical thermal zones. Note
the requirement for the Manifold and Epison to be heated above the Bubbler temperature (

).
Temperature Settings Protocol

Objective: Maximize flux while maintaining 100% saturation efficiency and zero condensation.

Parameter Setting / Range Rationale

At 20°C, VP is too low (0.1

Bubbler Temp ( Torr). Heating to 40°C raises

35°C —50°C _
) VP to ~0.7 Torr, enabling

stable control.

Carrier gas entering the
) ) bubbler should not be hot to
Inlet Line Temp Ambient _ _ o
avoid local heating of the liquid

surface.

Prevents condensation of
Outlet Line Temp TIBGa immediately upon
exiting the bubbler.

Manifold T Ensures no deposition in
anifold Temp -
valves or mixing zones.

Lower pressure increases the
Bubbler Pressure (

200 — 400 Torr molar fraction of TIBGa (

) Y

Step-by-Step Setup:

o Leak Check: Pressurize the bubbler lines to 50 psi with Helium. Leak rate must be
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» Bath Stabilization: Submerge the TIBGa cylinder in a recirculating chiller bath. Set

to 40°C. Allow 2 hours for thermal equilibrium. TIBGa has a significant heat capacity; rapid
heating can cause "burping” (unstable bubbling).

e Line Heating: Wrap outlet lines with heater tape. Set PID controllers to 45°C. Verify with a
contact thermocouple placed under the insulation.

e Carrier Gas Initiation: Start

flow through the bypass line first, then slowly open the bubbler inlet/outlet valves.

o Saturation Verification: Use an ultrasonic concentration monitor (e.g., Epison) if available. If
not, perform a growth run at constant time and measure layer thickness to back-calculate
flux.

Flux Calculation & Validation

To ensure scientific integrity, you must calculate the expected flux and validate it against the
actual growth rate.

The Bubbler Equation

The molar flow rate of the precursor,

(mol/min), is given by:

Where:

e = Mass flow of carrier gas (SCCM converted to mol/min).

e = Vapor pressure of TIBGa at bath temp (Torr).

e = Head pressure in the bubbler (Torr).

Reference Data Table (Calculated)

Using derived equation:
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Temp (

Vapor Pressure Precursor Flux
Temp (K) .
C) (Torr) (umol/min)*
20 293 0.10 0.22
30 303 0.23 0.51
40 313 0.52 1.16
50 323 1.10 2.45
60 333 2.25 5.00

*Conditions: Carrier Flow = 500 SCCM, Bubbler Pressure = 1000 Torr (Atmospheric). Note how
flux doubles every ~10°C.

Validation Step (Self-Validating System)

The "Saturation Check" Experiment:

Set Bubbler Temp to 40°C and Flow to 200 SCCM.

o Grow a test layer (e.g., GaN on Sapphire) for 30 mins. Measure thickness.[2]
e Double the Carrier Flow to 400 SCCM while keeping Temp constant.

e Grow a second layer for 30 mins.

e Analysis: If the second layer is exactly twice as thick (or growth rate doubles), the bubbler is
fully saturated. If the growth rate increases by less than 2x, the carrier gas is not picking up
enough TIBGa (under-saturation).

o Correction: Decrease Bubbler Pressure or switch to a bubbler with a longer dip-tube path.
Troubleshooting & Safety

Common Failure Modes

e Condensation (Clogging):
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o Symptom:[3][4] Erratic flux or pressure spikes in the bubbler.
o Cause: Cold spot in the delivery line (usually at a valve or VCR fitting).

o Fix: Identify the cold spot using a thermal camera. Re-wrap insulation to ensure no metal
is exposed to ambient air.

o Decomposition (Gray Bubbler):

o Symptom:[3][4] Metallic gray residue in the bubbler sight glass (if equipped) or particulate
filters clogging downstream.

o Cause: Bubbler temperature exceeded 80°C or back-diffusion of reactor heat.

o Fix: Replace bubbler immediately. TIBGa decomposition produces Gallium metal, which is
corrosive to stainless steel at high temperatures.

Safety (Pyrophoricity)
TIBGa is pyrophoric.[5] It ignites spontaneously in air.

o Leak Detection: Do not use liquid leak detectors (snoop) on TIBGa lines; they can react. Use
Helium leak detection or hydrogen sensors.

o Disposal: Unused TIBGa must be deactivated using a specialized wash system (e.g., high-
boiling hydrocarbon solvent wash followed by slow alcohol deactivation) [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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